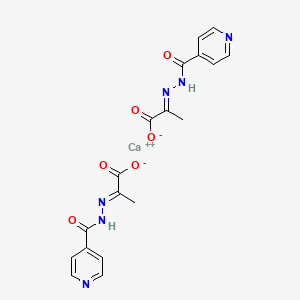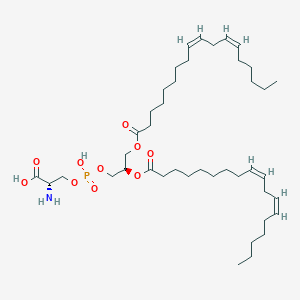
PS(18:2(9Z,12Z)/18:2(9Z,12Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)), also known as phosphatidylserine(18:2/18:2) or PS(18:2/18:2), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) can be converted into PE(18:2(9Z, 12Z)/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) can be biosynthesized from PC(18:2(9Z, 12Z)/18:2(9Z, 12Z)) and L-serine through the action of the enzyme phosphatidylserine synthase. In humans, PS(18:2(9Z, 12Z)/18:2(9Z, 12Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway.
PS(18:2(9Z,12Z)/18:2(9Z,12Z)) is a phosphatidylserine 36:4.
Aplicaciones Científicas De Investigación
Student Inquiry Engagement in Science Through Online Mentoring :
- PlantingScience, a curriculum integrating knowledge and practice in K-12 science education, uses a computer-mediated collaborative environment with online mentoring from scientists. This model has been successful in motivating students to engage in classroom inquiry investigations (Scogin & Stuessy, 2015).
Reliability and Validity of Social Capital Scales :
- The Personal Social Capital Scale (PSCS) is a reliable and valid instrument for assessing social capital in large-scale survey studies, applicable in various cultural settings (Wang, Chen, Gong, & Jacques-Tiura, 2014).
Application Parameter Description in Scientific Computing :
- In e-science environments, a service-oriented parameter study scheme for parameterized simulations on the grid enhances the flexibility and adaptability of scientific applications, facilitating complex problem solving (Kim et al., 2007).
Assessment of Measured Covariate Balance in Propensity Score Analyses :
- The z-difference method provides a straightforward way to measure covariate balance in matched propensity score analyses, useful for comparing balance with respect to randomized trials (Kuss, 2013).
Large Scale Linear Algebra in Scientific Computing :
- Services of an integrated portal like P-Grade enable solutions for large-scale linear systems using direct solvers, facilitating access to various mathematical calculations and algorithms on distributed computing infrastructures (Astsatryan et al., 2013).
Propensity Score Methods in Psychotherapy Research :
- Propensity score methods, as an alternative to randomized controlled trials, can control over observed pretreatment differences in non-randomized psychotherapy studies, showing promise for future effectiveness research (Bartak et al., 2008).
Seismic Damage Potential Classification Using AI Techniques :
- Machine Learning algorithms, when applied to seismic data, can classify the seismic damage potential of buildings, demonstrating high accuracy in predicting seismic performance (Kostinakis et al., 2022).
Propiedades
Nombre del producto |
PS(18:2(9Z,12Z)/18:2(9Z,12Z)) |
|---|---|
Fórmula molecular |
C42H74NO10P |
Peso molecular |
784 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39H,3-10,15-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b13-11-,14-12-,19-17-,20-18-/t38-,39+/m1/s1 |
Clave InChI |
ZTNFQEXYTMNFHG-SOFXVBFTSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





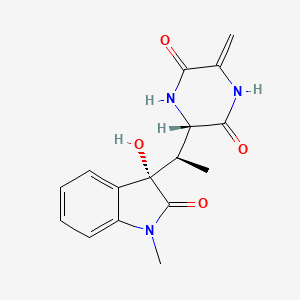



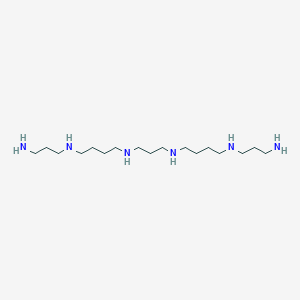
![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)
![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)
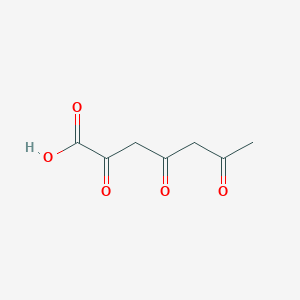

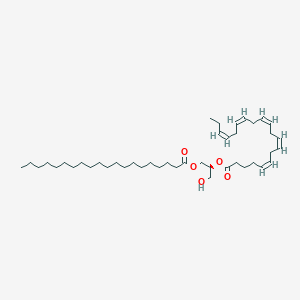
![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
